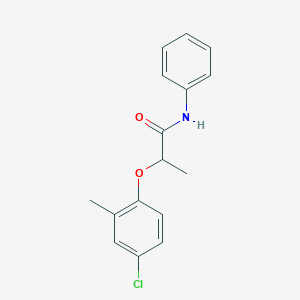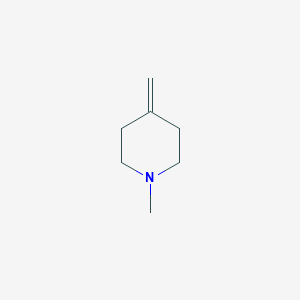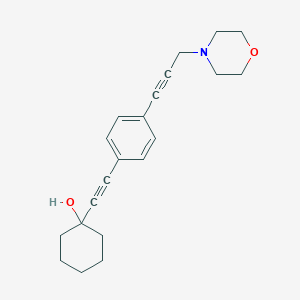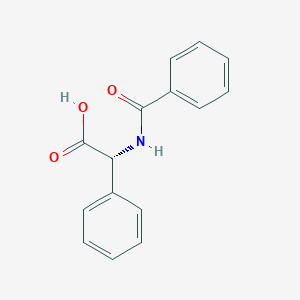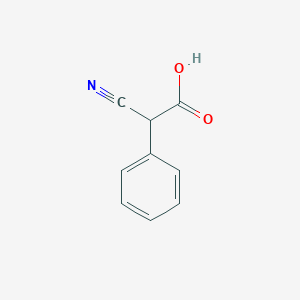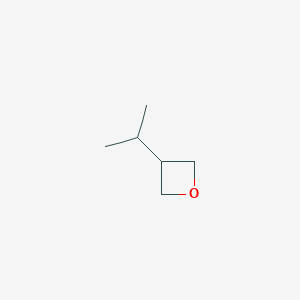
Oxetane, 3-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxetane, 3-(1-methylethyl)- is a cyclic organic compound with the molecular formula C6H12O. It is commonly used in scientific research due to its unique chemical properties and potential applications.
Applications De Recherche Scientifique
Oxetane, 3-(1-methylethyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, Oxetane, 3-(1-methylethyl)- has been used in the development of new synthetic methods and strategies for organic synthesis.
Mécanisme D'action
The mechanism of action of Oxetane, 3-(1-methylethyl)- is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions due to its strained ring structure. This unique chemical property makes Oxetane, 3-(1-methylethyl)- a valuable tool for organic synthesis and chemical research.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Oxetane, 3-(1-methylethyl)-. However, studies have shown that it can react with various biological molecules, including proteins and nucleic acids, which may have potential applications in the development of new drugs and therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Oxetane, 3-(1-methylethyl)- is its unique chemical properties, which make it a valuable tool for organic synthesis and chemical research. Additionally, it is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of Oxetane, 3-(1-methylethyl)- is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the research and development of Oxetane, 3-(1-methylethyl)-. One area of focus could be the development of new synthetic methods and strategies for organic synthesis using Oxetane, 3-(1-methylethyl)- as a building block. Additionally, further studies could be conducted to explore the potential applications of Oxetane, 3-(1-methylethyl)- in drug development and other areas of biomedical research. Finally, the potential toxicity of Oxetane, 3-(1-methylethyl)- could be further investigated to determine its safety and potential applications in various fields of scientific research.
Conclusion:
In conclusion, Oxetane, 3-(1-methylethyl)- is a valuable tool for organic synthesis and chemical research due to its unique chemical properties. It has potential applications in various fields of scientific research, including drug development, materials science, and organic synthesis. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields of scientific research.
Méthodes De Synthèse
Oxetane, 3-(1-methylethyl)- can be synthesized through several methods, including the reaction of 3-bromo-1-propanol with sodium hydride and 2-methylpropan-2-ol, or the reaction of 3-bromo-1-propanol with sodium hydride and 2-methylpropan-2-amine. These methods have been widely used in the synthesis of Oxetane, 3-(1-methylethyl)- for scientific research purposes.
Propriétés
Numéro CAS |
10317-17-6 |
|---|---|
Nom du produit |
Oxetane, 3-(1-methylethyl)- |
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
3-propan-2-yloxetane |
InChI |
InChI=1S/C6H12O/c1-5(2)6-3-7-4-6/h5-6H,3-4H2,1-2H3 |
Clé InChI |
CRKITOKPUMNYAG-UHFFFAOYSA-N |
SMILES |
CC(C)C1COC1 |
SMILES canonique |
CC(C)C1COC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)
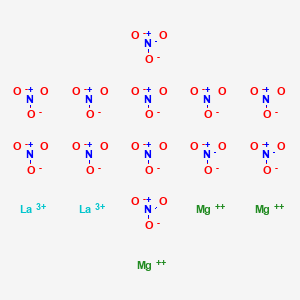
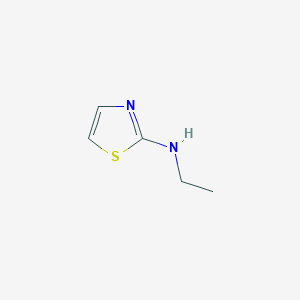
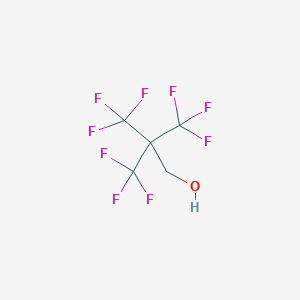
![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
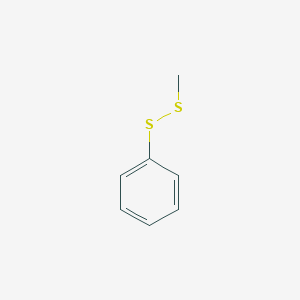
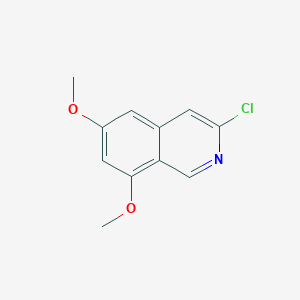
![Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B81609.png)

